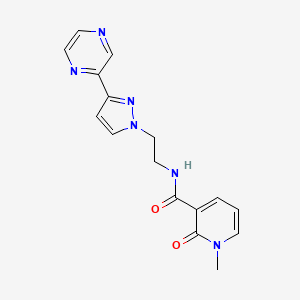

1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Description

This compound features a dihydropyridine core substituted with a methyl group at position 1 and a carboxamide moiety at position 2. The carboxamide nitrogen is linked to an ethyl chain bearing a pyrazole ring, which is further substituted with a pyrazin-2-yl group. While detailed physicochemical data (e.g., melting point, solubility) are unavailable, its molecular formula and weight can be inferred from analogs (see Table 1) .

Properties

IUPAC Name |

1-methyl-2-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-21-8-2-3-12(16(21)24)15(23)19-7-10-22-9-4-13(20-22)14-11-17-5-6-18-14/h2-6,8-9,11H,7,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUCEQBQLOYYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a complex structure composed of multiple heterocycles, which contribute to its biological properties. The key components include:

- A dihydropyridine core.

- A pyrazole moiety linked to a pyrazine ring.

This structural diversity is believed to enhance its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit promising antitumor activity. For example:

- Compounds similar to 1-methyl-2-oxo derivatives have shown inhibition against various cancer cell lines, including HeLa and A375, with IC50 values indicating potent antiproliferative effects .

Antimicrobial Effects

The presence of the pyrazine and pyrazole rings enhances the compound's antimicrobial properties. Research has demonstrated:

- Significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Neuroprotective Properties

Some studies have explored the neuroprotective effects of related compounds. The mechanisms proposed include:

- Modulation of neurotransmitter systems, particularly through interactions with glutamate receptors . This suggests potential applications in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered neuronal signaling, contributing to neuroprotective effects.

- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, which may contribute to their protective effects against oxidative stress.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Zöllinger et al. (2007) | Identified antitumor activity in pyrrolopyrazinone derivatives similar to the target compound. |

| Dubis et al. (1995) | Reported antimicrobial effects against storage pests, indicating broad-spectrum efficacy. |

| Micheli et al. (2008) | Found selective antagonism at mGluR5 receptors, suggesting neuroprotective potential. |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

Pyridine vs. Pyrazine Substitutions

- Compound A (): Replaces the pyrazin-2-yl group with a pyridin-2-yl moiety attached to a tetrahydroindazole ring. Molecular weight (377.4) is lower than the target compound’s inferred weight (~400), suggesting differences in bioavailability .

- Target Compound : The pyrazine substitution may improve binding affinity in kinase inhibitors, as seen in other pyrazine-containing therapeutics (e.g., crizotinib derivatives) .

Carboxamide vs. Sulfonamide Linkages

- Compound B (): Features a methanesulfonamide group instead of carboxamide. Sulfonamides are stronger electron-withdrawing groups, which could alter hydrogen-bonding capacity and metabolic stability. The pyrrolo[1,2-a]pyrazine core in Compound B also differs from the dihydropyridine scaffold, impacting ring strain and conformational flexibility .

Substituent Effects on Physicochemical Properties

- Compound C (): Incorporates a 3-chlorobenzyloxy group and a benzothiazole ring. The chlorine atom increases lipophilicity (logP), while the benzothiazole introduces sulfur, which may enhance metabolic stability but reduce aqueous solubility.

- Compound D (): Contains a pyrazolo[1,5-a]pyrimidine group and an ethynyl linkage. The extended π-system could improve target engagement but may increase molecular weight (C30H24N8O2, MW = 528.6), raising concerns about compliance with Lipinski’s rules .

Tabulated Comparison of Key Parameters

Table 1: Structural and Physicochemical Comparison

Implications for Drug Design

- Electron-Deficient Moieties : The target compound’s pyrazine group may enhance binding to ATP pockets in kinases, akin to FDA-approved pyrazine-based inhibitors .

- Molecular Weight Considerations : Compounds exceeding 500 Da (e.g., Compound D) risk poor absorption, whereas the target compound’s inferred MW (~400) aligns better with oral bioavailability guidelines.

- Synthetic Feasibility : Lessons from Compound E’s moderate yield (55%) suggest optimizing reaction conditions for the target compound’s pyrazole coupling step .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide, and how is its purity validated?

- Methodology : The compound is typically synthesized via multi-step coupling reactions. For example, amine intermediates (e.g., pyrazin-2-yl-pyrazole derivatives) are reacted with activated carboxylic acid derivatives (e.g., 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride) in polar aprotic solvents like DMF or DMSO, often under nitrogen atmosphere. Purification involves column chromatography or recrystallization. Purity is validated using HPLC (≥98% purity thresholds, as in and ) and LCMS to confirm molecular weight. Structural confirmation relies on NMR and NMR, with characteristic peaks for pyrazine (δ ~8.6 ppm), pyrazole (δ ~6.7–7.8 ppm), and the dihydropyridinone carbonyl (δ ~165–170 ppm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- NMR : NMR (400–500 MHz) in DMSO-d or CDCl resolves proton environments (e.g., pyrazine aromatic protons, ethyl linker protons at δ ~3.8–4.2 ppm). NMR confirms carbonyl carbons (δ ~160–170 ppm) and heterocyclic carbons .

- LCMS/HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., ESI+ m/z 392.2 in ).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Gradient elution (e.g., water/acetonitrile with 0.1% TFA) is standard .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up reactions?

- Methodology :

- Solvent Selection : Use DMF or NMP for improved solubility of intermediates ().

- Catalysis : Introduce coupling agents like EDCI/HOBt for amide bond formation () or Pd catalysts for Suzuki-Miyaura cross-couplings (if boronate intermediates are used).

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions. For example, achieved 35% yield via controlled reaction at 60°C.

- Workup : Acid-base extraction (e.g., aqueous NaHCO and HCl) improves crystallization efficiency .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts or LCMS impurities) be resolved during characterization?

- Methodology :

- Repeat Analysis : Verify results with fresh samples and standardized solvent conditions (e.g., deuterated solvents free of water).

- 2D NMR : Use COSY or HSQC to resolve overlapping signals, particularly in crowded aromatic regions (e.g., pyrazine vs. pyrazole protons) .

- Impurity Profiling : LCMS/MS identifies byproducts (e.g., unreacted intermediates or hydrolysis derivatives). Adjust reaction time or stoichiometry to suppress these .

Q. What strategies are recommended for modifying the core structure to study structure-activity relationships (SAR) in related analogs?

- Methodology :

- Heterocycle Substitution : Replace pyrazine with pyridazine ( ) or pyrimidine to alter electronic properties.

- Linker Variation : Substitute the ethyl linker with PEG-like spacers or rigid aromatic groups (e.g., as in ).

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF) to the pyridine ring to modulate solubility and binding affinity ().

- SAR Workflow : Synthesize analogs via parallel combinatorial chemistry ( ) and screen using in vitro assays (e.g., kinase inhibition or receptor binding) .

Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic conditions (ICH Q1B guidelines). Monitor degradation via HPLC at timed intervals.

- Thermal Stability : Use TGA/DSC to determine melting points and decomposition thresholds (e.g., mp 273–278.5°C for related pyrazolo-pyridines in ).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.